Exclusive Alkoxylation vs. Mixed Products
Under identical nucleophilic substitution conditions (aqueous ethanolic alkali), 2-chlorophenazine 5-oxide demonstrates exclusive alkoxylation to yield 2-ethoxyphenazine 5-oxide in 91% yield, whereas the 3-chloro regioisomer produces a mixture of 3-hydroxyphenazine 5-oxide (65% yield) and 3-ethoxyphenazine 5-oxide (32% yield) [1]. This product divergence stems from differential activation and stabilization effects conferred by the position of the chlorine relative to the N-oxide group.
3-Cl isomer: 65% hydrolysis, 32% alkoxylation
| Evidence Dimension | Reaction outcome distribution under nucleophilic substitution conditions |
|---|---|
| Target Compound Data | 91% yield of 2-ethoxyphenazine 5-oxide; 0% yield of hydroxyphenazine oxide |
| Comparator Or Baseline | 3-Chlorophenazine 5-oxide: 65% yield of 3-hydroxyphenazine 5-oxide; 32% yield of 3-ethoxyphenazine 5-oxide |
| Quantified Difference | Product distribution: 100% alkoxylated product for target vs. 32% alkoxylated and 65% hydrolyzed for comparator |
| Conditions | Aqueous alcoholic alkali, reflux conditions |
Why This Matters
For researchers requiring a specific alkoxylated phenazine N-oxide intermediate without hydrolytic byproduct contamination, 2-chlorophenazine 5-oxide provides a 91% yield of a single product, whereas the 3-chloro regioisomer generates a mixture requiring separation.
- [1] Pachter, I. J.; Kloetzel, M. C. The Wohl-Aue Reaction. II. Reactivities of the Chlorophenazines and their Oxides. J. Am. Chem. Soc. 1952, 74, 1321. View Source
